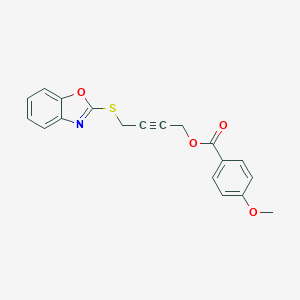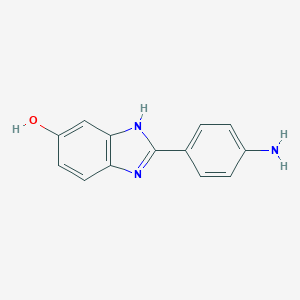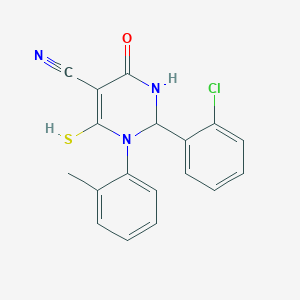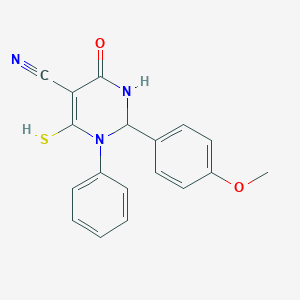![molecular formula C25H29N5O6 B285762 N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is commonly referred to as "Compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of several key enzymes and proteins involved in cell growth and proliferation. Specifically, Compound X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is commonly upregulated in cancer cells. Additionally, Compound X has been shown to inhibit the activity of the mTOR pathway, which is also involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Compound X in lab experiments is that it has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. Additionally, Compound X has been shown to have a long half-life, which allows for sustained inhibition of cancer cell growth. However, one limitation of using Compound X in lab experiments is that it is relatively expensive to synthesize, which may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research involving Compound X. One direction is to further explore its potential use in cancer research, specifically in combination with other chemotherapeutic agents. Additionally, research could be conducted to explore its potential use in treating other diseases, such as inflammatory bowel disease. Finally, research could be conducted to optimize the synthesis of Compound X, with the goal of making it more cost-effective for widespread use in research.
Synthesemethoden
The synthesis of Compound X involves several steps, including the reaction of 3,4-dimethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2,6-dimethyl-3-pyridinecarboxylic acid to form the desired product. The final step involves the reaction of Compound X with 3,4-dimethoxyphenyl isocyanate to form the urea derivative.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential use in cancer research. Specifically, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Compound X has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C25H29N5O6 |
|---|---|
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-3-[5-[(3,4-dimethoxyphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea |
InChI |
InChI=1S/C25H29N5O6/c1-14-18(29-24(31)27-16-7-9-20(33-3)22(11-16)35-5)13-19(15(2)26-14)30-25(32)28-17-8-10-21(34-4)23(12-17)36-6/h7-13H,1-6H3,(H2,27,29,31)(H2,28,30,32) |
InChI-Schlüssel |
OZZGUFAJVBKQJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)

![4-[5-[4-(Methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B285707.png)
![N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B285713.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285719.png)



![3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)
![N~3~,N~8~-diethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B285732.png)